Crystal Engineering Differentiator: Quantified N–O⋯π(pyridine) Interaction and Near-Orthogonal Dihedral Angle
Single-crystal X-ray diffraction establishes the naphthalene and nitropyridine rings as nearly orthogonal, with a dihedral angle of 86.13 (11)° [1]. The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −1.8 (4)°), enabling an N–O⋯π(pyridine) interaction of 3.547 (4) Å [1]. For generic 2-aryloxy-5-nitropyridines, both the dihedral angle and the presence of N–O⋯π interactions depend on the aryl substituent; the naphthalen-2-yl group uniquely enforces this geometry, whereas smaller aryl groups (e.g., phenyl) or substituted naphthyl isomers may yield different packing motifs [2].
| Evidence Dimension | Solid-state geometry and supramolecular interaction |
|---|---|
| Target Compound Data | Dihedral angle = 86.13 (11)°; O–N–C–C torsion = −1.8 (4)°; N–O⋯π(pyridine) distance = 3.547 (4) Å |
| Comparator Or Baseline | General class of 2-aryloxy-5-nitropyridines (no universal geometric data available; geometry is substituent-dependent) |
| Quantified Difference | Not directly quantified; class-level inference based on structural uniqueness of naphthalen-2-yl ether |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
The reproducible solid-state geometry is essential for co-crystal engineering and formulation development, where unpredictable packing can derail crystallization and bioavailability optimization.
- [1] Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(Naphthalen-2-yloxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3079. https://doi.org/10.1107/S1600536811044060 View Source
- [2] Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2428. https://doi.org/10.1107/S1600536810033799 View Source
